Cas no 625437-49-2 (N-(2-methoxyphenyl)methylcyclopropanamine)

N-(2-methoxyphenyl)methylcyclopropanamine structure
625437-49-2 structure
Product Name:N-(2-methoxyphenyl)methylcyclopropanamine
CAS No:625437-49-2
MF:C11H15NO
MW:177.242902994156
CID:1022890
PubChem ID:4720410
Update Time:2025-04-20

N-(2-methoxyphenyl)methylcyclopropanamine Chemical and Physical Properties

Names and Identifiers

    • N-(3-Methoxybenzyl)propan-1-amine
    • Benzenemethanamine, N-cyclopropyl-2-methoxy- (9CI)
    • N-(2-methoxybenzyl)cyclopropanamine
    • N-(2-methoxybenzyl)cyclopropanamine(SALTDATA: HCl)
    • N-[(2-methoxyphenyl)methyl]cyclopropanamine
    • Benzenemethanamine, N-cyclopropyl-2-methoxy-
    • DTXSID00405970
    • SCHEMBL695065
    • 625437-49-2
    • N-cyclopropyl-2-methoxy-benzylamine
    • AKOS000133793
    • N-cyclopropyl-N-(2-methoxybenzyl)amine
    • Cyclopropyl-(2-methoxybenzyl)amine
    • DB-335009
    • G28930
    • STK284090
    • AN-465/42886951
    • GOOPSPCKQDXAKN-UHFFFAOYSA-N
    • EN300-49487
    • N-(2-methoxyphenyl)methylcyclopropanamine
    • MDL: MFCD07408521
    • Inchi: 1S/C11H15NO/c1-13-11-5-3-2-4-9(11)8-12-10-6-7-10/h2-5,10,12H,6-8H2,1H3
    • InChI Key: GOOPSPCKQDXAKN-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC=CC=1CNC1CC1

Computed Properties

  • Exact Mass: 177.11545
  • Monoisotopic Mass: 177.115
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 156
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 21.3A^2

Experimental Properties

  • Density: 1.05
  • Boiling Point: 265.8°C at 760 mmHg
  • Flash Point: 105.5°C
  • Refractive Index: 1.547
  • PSA: 21.26

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